molecular formula C5H10ClNO3 B1315243 cis-4-Hydroxy-D-proline hydrochloride CAS No. 77449-94-6

cis-4-Hydroxy-D-proline hydrochloride

Cat. No. B1315243
CAS RN: 77449-94-6
M. Wt: 167.59 g/mol
InChI Key: YEJFFQAGTXBSTI-VKKIDBQXSA-N
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Description

Cis-4-Hydroxy-D-proline hydrochloride (CAS Number: 2584-71-6) is an amino acid derivative. Its empirical formula is C5H9NO3 , and it has a molecular weight of 131.13 g/mol . This compound is also known by other names, including (2R,4R)-(+)-4-Hydroxy-2-pyrrolidinecarboxylic acid and D-allo-Hydroxyproline .


Synthesis Analysis

  • It contributes to the synthesis of N-Benzyl pyrrolidinyl sordaricin derivatives .

Molecular Structure Analysis

The molecular structure of cis-4-Hydroxy-D-proline consists of a pyrrolidine ring with a hydroxyl group attached to the 4-position . The stereochemistry is (2R,4R) , indicating the configuration of the chiral centers .


Chemical Reactions Analysis

Cis-4-Hydroxy-D-proline hydrochloride is a versatile compound. It serves as a substrate for studying the specificity and kinetics of D-alanine dehydrogenase . Additionally, it can be used to analyze the substrate specificity of the amino acid transporter PAT1 .


Physical And Chemical Properties Analysis

  • Safety Information : Classified as a combustible solid (Storage Class Code 11). Personal protective equipment such as dust masks (N95), eyeshields, and gloves are recommended during handling .

Scientific Research Applications

1. Organic Synthesis and Pharmaceutical Applications

cis-4-Hydroxy-D-proline hydrochloride is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. It is used in the industrial production of specific hydroxyproline isomers, which are key components in various pharmaceuticals (Hara & Kino, 2009).

2. Collagen Research

This compound is significant in collagen research, particularly in understanding the epimerization processes. For instance, studies have investigated the transformation of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during collagen hydrolysis, providing insights into amino acid analysis and protein structure (Dziewiatkowski, Hascall & Riolo, 1972).

3. Medical Imaging and Diagnosis

cis-4-Hydroxy-D-proline hydrochloride plays a role in medical imaging, especially in Positron-Emission Tomography (PET). Derivatives like cis-4-[18F]fluoro-D-proline are used in PET imaging to investigate diseases with altered collagen synthesis and to identify secondary neurodegeneration and areas of radionecrosis in brain tumors (Geisler et al., 2014).

4. Angiogenesis and Cell Migration

Research on cis-4-Hydroxy-D-proline hydrochloride has implications for angiogenesis and cell migration. Studies demonstrate its influence on the migration rates of various cell types, indicating potential applications in understanding and treating diseases related to these cellular processes (Mcauslan et al., 1988).

5. Chemical Synthesis and Molecular Studies

The compound is used in chemical synthesis and molecular studies, facilitating theunderstanding of structural and vibrational properties of amino acids. Studies on the cis and trans conformers of 4-hydroxy-L-proline, for example, have employed density functional approaches to analyze their properties, providing insights relevant to pharmaceutical and biochemical research (Srivastava, Pandey, Gangwar & Misra, 2014).

6. Enzyme and Microorganism Research

cis-4-Hydroxy-D-proline hydrochloride is also important in the study of enzymes and microorganisms that produce various hydroxyproline isomers. Understanding these microbial and enzymatic processes can lead to innovative production strategies for hydroxyprolines, which are valuable in various industrial applications (Hara & Kino, 2020).

7. Biomolecular Recognition and Interaction Studies

Research involving cis-4-Hydroxy-D-proline hydrochloride contributes to the understanding of biomolecular recognition and interaction. Studies on the thermodynamics of non-bonded interactions in solutions containing various proline and hydroxyproline isomers provide insights into molecular recognition, which is crucial in drug design and protein engineering (Castronuovo, Elia & Velleca, 1996).

8. Development of Biosensors

This compound is instrumental in developing biosensors for detecting specific biomarkers. For instance, a bienzyme electrochemical biosensor for detecting collagen l-hydroxyproline has been developed using enzymes that interact with hydroxyproline isomers, including cis-4-hydroxy-D-proline (Sakamoto et al., 2015).

Future Directions

Research on cis-4-Hydroxy-D-proline continues to explore its applications in drug development, peptide synthesis, and other areas. Further investigations may uncover novel uses or enhance our understanding of its biological functions .

properties

IUPAC Name

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFFQAGTXBSTI-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487236
Record name cis-4-Hydroxy-D-proline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-Hydroxy-D-proline hydrochloride

CAS RN

77449-94-6
Record name cis-4-Hydroxy-D-proline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TE Kristensen, T Hansen - European Journal of Organic …, 2010 - Wiley Online Library
… Deprotection and hydrolysis of 52 in aqueous HCl gives cis-4-hydroxy-D-proline hydrochloride 53.45b We thought that it would be interesting to investigate the performance of such a cis…
J Peng, DLJ Clive - The Journal of Organic Chemistry, 2009 - ACS Publications
… This was converted (Scheme 3) by a literature method (11) into cis-4-hydroxy-d-proline hydrochloride (11) which was esterified in a standard way (11 → 12). The other required …
Number of citations: 43 pubs.acs.org
THS Tan - 2003 - search.proquest.com
Synthetically modified nucleic acids have been the focus of much attention. Modified nucleic acids are of fundamental importance in furthering our understanding of the structure, …
Number of citations: 1 search.proquest.com
U Jordis, F Sauter, SM Siddiqi, B Küenburg… - …, 1990 - thieme-connect.com
… cis-4-Hydroxy-D-proline hydrochloride (5) and its corresponding ethyl ester (10) were prepared according to literature and the purity checked9 by TLC on chiral plates (Macherey»Nagel…
Number of citations: 37 www.thieme-connect.com
D Nagamani - 2001 - dspace.ncl.res.in
It gives me a great pleasure to express my deep sense of gratitude to my research supervisor Dr. KN Ganesh for introducing me to the fascinating area of bioorganic chemistry. He has …
Number of citations: 0 dspace.ncl.res.in

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